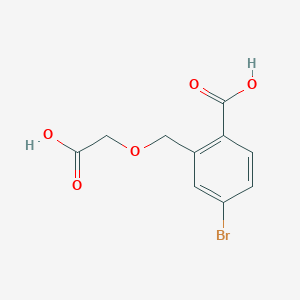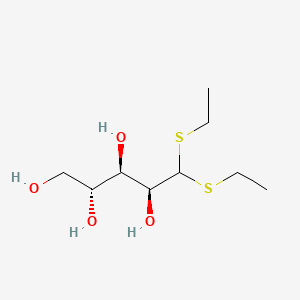
Methyl 3-(6-Chloro-3-indolyl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(6-Chloro-3-indolyl)propanoate is a chemical compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound features a chloro-substituted indole ring, which imparts unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(6-Chloro-3-indolyl)propanoate typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine hydrochloride with cyclohexanone in the presence of methanesulfonic acid under reflux conditions in methanol . The resulting tricyclic indole is then subjected to further reactions to introduce the chloro and ester functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also be incorporated to enhance efficiency and reduce environmental impact.
化学反应分析
Types of Reactions
Methyl 3-(6-Chloro-3-indolyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted indole derivatives.
科学研究应用
Methyl 3-(6-Chloro-3-indolyl)propanoate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Medicine: Investigated for its role in developing new therapeutic agents targeting various diseases.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of Methyl 3-(6-Chloro-3-indolyl)propanoate involves its interaction with specific molecular targets and pathways. The indole ring system can bind to multiple receptors, influencing cellular processes such as signal transduction, gene expression, and enzyme activity . The chloro substituent may enhance binding affinity and specificity towards certain biological targets.
相似化合物的比较
Similar Compounds
- Methyl 2-amino-3,3,3-trifluoro-2-(6-fluoro-1H-indol-3-yl)propanoate
- Methyl 3-(2-amino-3-ethoxy-1,1,1-trifluoro-3-oxopropan-2-yl)-1H-indole-5-carboxylate
Uniqueness
Methyl 3-(6-Chloro-3-indolyl)propanoate is unique due to its chloro substitution, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives. This uniqueness makes it a valuable compound for research and industrial applications .
属性
分子式 |
C12H12ClNO2 |
|---|---|
分子量 |
237.68 g/mol |
IUPAC 名称 |
methyl 3-(6-chloro-1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C12H12ClNO2/c1-16-12(15)5-2-8-7-14-11-6-9(13)3-4-10(8)11/h3-4,6-7,14H,2,5H2,1H3 |
InChI 键 |
JXBKMCBZAXWSQR-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CCC1=CNC2=C1C=CC(=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(2,2-Difluoroethyl)-3-iodo-4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13710596.png)












